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Compound of Interest

Compound Name: 1,3-dimethyl-1H-indazol-6-ol

CAS No.: 1416712-54-3

Cat. No.: B6253732

Get Quote

Executive Summary: The Scaffold Precision
Challenge
In the development of epigenetic modulators, specifically Histone Demethylase (KDM)

inhibitors, the indazole core serves as a critical pharmacophore. 1,3-Dimethyl-1H-indazol-6-ol
(CAS 1416712-54-3) is a primary intermediate used to synthesize fused-ring systems (e.g.,

pyrido[3,4-d]pyrimidines) targeting KDM5A/B.

However, the utility of this scaffold is frequently compromised by structural cross-reactivity.

During synthesis and metabolic profiling, it must be rigorously distinguished from its

regioisomers (e.g., 4-ol, 5-ol) and functional analogs (e.g., 6-amine). Failure to profile these

"imposters" leads to incorrect potency assignment and QC failures in GMP manufacturing.

This guide objectively compares the performance of 1,3-dimethyl-1H-indazol-6-ol against its

closest structural alternatives, providing a validated experimental framework for ensuring

analytical and functional selectivity.

Comparative Analysis: 6-ol vs. The Alternatives
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To ensure data integrity in drug discovery, one must treat the "6-ol" isomer not just as a

reactant, but as an analyte that requires specific differentiation from its ubiquitous isomers.

Table 1: Physicochemical & Cross-Reactivity Profile

Feature
1,3-Dimethyl-1H-

indazol-6-ol (Target)

1,3-Dimethyl-1H-

indazol-4-ol

(Regioisomer)

1,3-Dimethyl-1H-

indazol-6-amine

(Functional Analog)

Role
KDM5 Inhibitor

Scaffold

Common Impurity /

Byproduct

Pazopanib Impurity /

Bioisostere

pKa (Acidic) ~9.45 (Phenolic OH) ~9.2 (Phenolic OH) ~16 (Non-acidic)

pKa (Basic) ~1.5 (Indazole N2) ~1.2 (Indazole N2) ~3.93 (Aniline NH2)

LogP ~2.1 ~2.1 ~1.8

MS/MS Transition m/z 163 → 135 (-CO) m/z 163 → 135 (-CO)
m/z 162 → 145 (-

NH3)

UV Abs Max ~295 nm ~288 nm ~305 nm

Cross-Reactivity Risk
High (Co-elutes with

4-ol)

High (Co-elutes with

6-ol)

Low (Distinct

retention/mass)

Detailed Performance Assessment
1. Analytical Selectivity (Chromatography)

The Problem: The 6-ol and 4-ol regioisomers are nearly identical in hydrophobicity (LogP

~2.1). Standard C18 gradients often fail to resolve them, leading to "merged" peaks that

inflate purity calculations.

The Solution: The 6-ol isomer possesses a distinct hydrogen-bonding vector due to the para

positioning of the hydroxyl group relative to the N1-methyl.

Performance Verdict: Using a Pentafluorophenyl (PFP) stationary phase provides superior

selectivity compared to C18. The PFP phase engages in pi-pi and dipole interactions that

exploit the subtle electronic differences between the 6-ol and 4-ol positions.
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2. Functional Cross-Reactivity (Target Binding)
The Problem: When used as a fragment probe, does the 6-ol scaffold bind off-target

kinases?

The Solution: Unlike the 6-amine analog (which mimics the hinge-binding motif of ATP-

competitive inhibitors like Pazopanib), the 6-ol variant is a weaker hydrogen bond donor.

Performance Verdict: The 6-ol shows lower promiscuity in Kinome scans compared to the 6-

amine, making it a "cleaner" starting point for fragment-based drug design (FBDD). However,

it retains affinity for heme-containing enzymes (like IDO1 and KDM), necessitating specific

counter-screening.

Experimental Protocols
Protocol A: High-Resolution Isomer Differentiation (LC-
MS/MS)
Objective: To quantitate 1,3-dimethyl-1H-indazol-6-ol in the presence of its 4-ol and 5-ol

isomers without false positives.

Causality: We utilize a PFP column to maximize selectivity based on electron density

distribution rather than just hydrophobicity. We use Negative Ion Mode (ESI-) because the

phenolic proton (pKa 9.45) ionizes efficiently, whereas the neutral amine analog does not,

instantly removing the "6-amine" interference.

Workflow:

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile.

Column: Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm.

Gradient: 5% B to 40% B over 10 minutes. (Slow ramp is critical for isomer separation).

Detection: ESI Negative Mode.
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Precursor: 161.1 [M-H]-

Quantifier: 133.1 (Loss of CO).

Qualifier: 118.1 (Loss of CH3 + CO).

Validation Criteria:

Resolution (Rs): > 1.5 between 6-ol and 4-ol peaks.

Selectivity: No signal for 1,3-dimethyl-1H-indazol-6-amine at retention time of 6-ol (due to

ESI- mode exclusion).

Protocol B: KDM5A Fragment Screening (Functional
Selectivity)
Objective: To verify the scaffold's activity against the primary target (KDM5A) vs. off-target

(KDM4A).

Enzyme Prep: Recombinant human KDM5A (residues 1-1090).

Substrate: H3K4me3 peptide (biotinylated).

Reaction: Incubate 1,3-dimethyl-1H-indazol-6-ol (0.1 - 100 µM) with KDM5A, Fe(II), and 2-

oxoglutarate for 30 min at RT.

Detection: TR-FRET using Eu-labeled anti-H3K4me2 antibody.

Data Analysis: Calculate IC50.

Note: A "clean" scaffold should show weak inhibition (IC50 > 10 µM) but clear dose-

dependence. If IC50 < 1 µM, suspect aggregation or pan-assay interference (PAINS).

Exclusionary Profiling Workflow (Visualization)
The following diagram illustrates the decision logic for profiling a sample suspected to contain

1,3-dimethyl-1H-indazol-6-ol. It enforces a "Guilty until Proven Innocent" approach to rule out

isomers.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b6253732/docs?utm_src=pdf-body#cross-reactivity-selectivity-profiling-guide-1-3-dimethyl-1h-indazol-6-ol
https://www.benchchem.com/product/b6253732/docs?utm_src=pdf-body#cross-reactivity-selectivity-profiling-guide-1-3-dimethyl-1h-indazol-6-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6253732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample
(Suspected 1,3-dimethyl-1H-indazol-6-ol)

Step 1: ESI Polarity Check
Select Negative Mode (ESI-)

Is signal detected?

Filter Basic Impurities

No Signal:
Sample is likely the Amine Analog

(REJECT)

No

Step 2: PFP Chromatography
(F5 Column, pH 3.5)

Yes (Phenolic present)

Peak Retention Time Analysis

Early Elution:
Identified as 4-ol Isomer

(Cross-Reactant)

RT < 4.5 min

Late Elution:
CONFIRMED

1,3-dimethyl-1H-indazol-6-ol

RT > 4.8 min

Click to download full resolution via product page

Figure 1: Analytical decision tree for excluding structural analogs and confirming the identity of

the 6-ol scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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